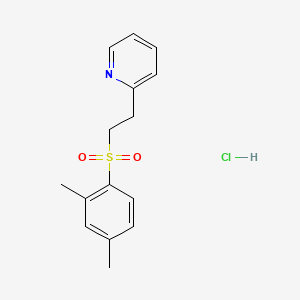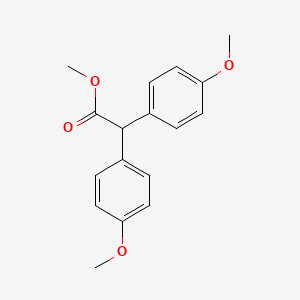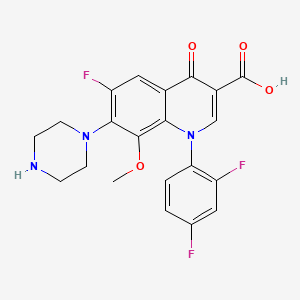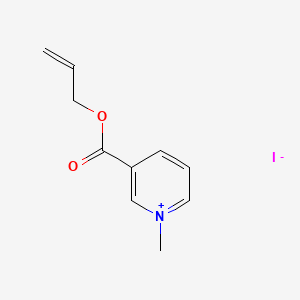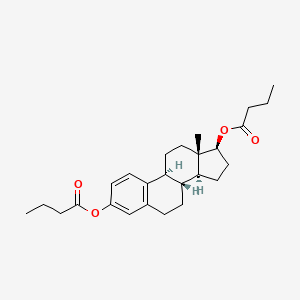
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its structural similarity to estradiol, which allows it to interact with estrogen receptors in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate typically involves the esterification of estradiol. The process begins with the reaction of estradiol with butyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the dibutyrate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and its interaction with estrogen receptors.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogen. This binding activates various signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of reproductive and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen with high biological activity.
Estradiol benzoate: An esterified form of estradiol used in hormone replacement therapy.
Estradiol valerate: Another esterified form used for similar therapeutic purposes.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate is unique due to its specific ester groups, which can influence its pharmacokinetics and biological activity. The dibutyrate ester may provide different solubility, stability, and duration of action compared to other esterified forms of estradiol.
Eigenschaften
CAS-Nummer |
63042-23-9 |
|---|---|
Molekularformel |
C26H36O4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-3-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H36O4/c1-4-6-24(27)29-18-9-11-19-17(16-18)8-10-21-20(19)14-15-26(3)22(21)12-13-23(26)30-25(28)7-5-2/h9,11,16,20-23H,4-8,10,12-15H2,1-3H3/t20-,21-,22+,23+,26+/m1/s1 |
InChI-Schlüssel |
KCWOSNZFDYZBNP-IOCWQACJSA-N |
Isomerische SMILES |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCC)C |
Kanonische SMILES |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


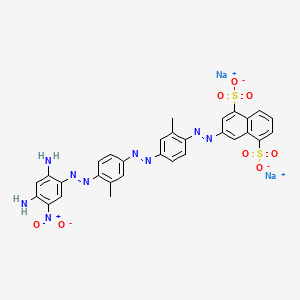
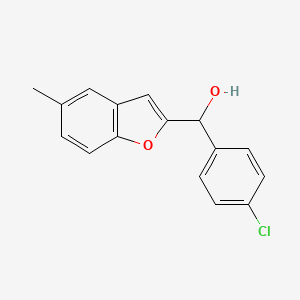


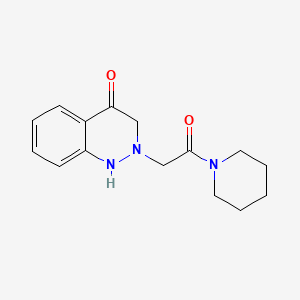

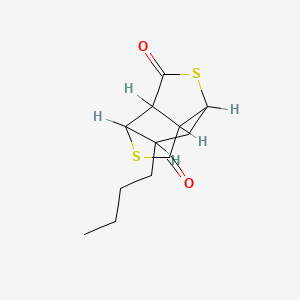
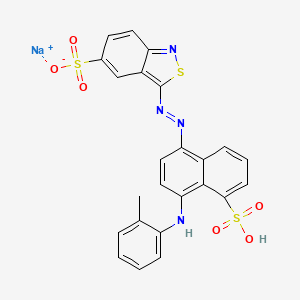
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
